molecular formula C8H8FNO2 B2799313 2-(2-Fluoropyridin-4-yl)propanoic acid CAS No. 2248336-42-5

2-(2-Fluoropyridin-4-yl)propanoic acid

Cat. No.: B2799313
CAS No.: 2248336-42-5
M. Wt: 169.155
InChI Key: DZYSCIYCBCNCFE-UHFFFAOYSA-N
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Description

2-(2-Fluoropyridin-4-yl)propanoic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoropyridin-4-yl)propanoic acid can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, 2-fluoropyridine can be synthesized by reacting 2-aminopyridine with sodium nitrite in the presence of hydrofluoric acid . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using reagents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are optimized for high yield and purity, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoropyridin-4-yl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized pyridine compounds.

Mechanism of Action

The mechanism of action of 2-(2-Fluoropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards biological targets. This can result in various pharmacological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoropyridin-4-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both a fluorine atom and a propanoic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry and agrochemicals.

Properties

IUPAC Name

2-(2-fluoropyridin-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5(8(11)12)6-2-3-10-7(9)4-6/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYSCIYCBCNCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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